molecular formula C23H23NO5 B13573473 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers

Katalognummer: B13573473
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: WKCBXULCUILRCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 2287344-85-6) is a spirocyclic scaffold featuring a 6-azaspiro[3.4]octane core modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a hydroxyl-substituted carboxylic acid moiety. Its molecular formula is C23H23NO4, with a molecular weight of 377.4 g/mol and a purity of ≥95% . The Fmoc group enhances its utility in solid-phase peptide synthesis (SPPS), while the spirocyclic structure confers conformational rigidity, making it valuable for drug discovery and materials science. Notably, the compound is discontinued in commercial catalogs, limiting its current availability .

Eigenschaften

Molekularformel

C23H23NO5

Molekulargewicht

393.4 g/mol

IUPAC-Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C23H23NO5/c25-20(26)23(28)12-22(13-23)9-10-24(14-22)21(27)29-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19,28H,9-14H2,(H,25,26)

InChI-Schlüssel

WKCBXULCUILRCF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC12CC(C2)(C(=O)O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The preparation methods generally follow these key steps:

Detailed Preparation Methods

Preparation of Fmoc-Cl (9H-Fluoren-9-ylmethoxycarbonyl chloride)

Fmoc-Cl is the reagent used to introduce the Fmoc protecting group. It is synthesized or procured commercially and is typically handled under anhydrous conditions.

Parameter Details
CAS No. 28920-43-6
Molecular Formula C15H11ClO2
Molecular Weight 258.70 g/mol
Handling Conditions Anhydrous, often in diethyl ether or 1,4-dioxane

Fmoc Protection of the Azaspiro Nitrogen

The key step is the reaction of the azaspiro compound with Fmoc-Cl under basic conditions to form the carbamate linkage.

Typical Reaction Conditions:
Parameter Details
Solvent 1,4-Dioxane/water mixture or tetrahydrofuran (THF)
Base Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)
Temperature 0 °C to room temperature (20-25 °C)
Reaction Time 0.5 to 12 hours
Molar Ratio (Fmoc-Cl:Amine) 1.0 to 1.5 equivalents
Representative Procedure:
  • Dissolve the azaspiro-2-hydroxy-2-carboxylic acid in 1,4-dioxane/water.
  • Add sodium carbonate to maintain basic conditions.
  • Cool the mixture to 0 °C.
  • Add Fmoc-Cl dropwise with stirring.
  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
  • Extract the product into an organic solvent (e.g., dichloromethane).
  • Wash, dry, and purify by column chromatography.

Purification and Isolation

  • The product is typically isolated as a white solid.
  • Purification is achieved by silica gel column chromatography using gradients of ethyl acetate in hexanes or dichloromethane/methanol mixtures.
  • The compound is obtained as a mixture of diastereomers due to the stereogenic centers in the azaspiro ring.

Experimental Data and Yields

Source/Reference Reaction Conditions Yield (%) Notes
Ambeed (2020) Fmoc-Cl + amine in 1,4-dioxane/water, 0-20 °C, Na2CO3 base 90% Purified by chromatography, white solid
Literature Example Fmoc-Cl + amine in THF, 0-25 °C, Na2CO3 base, 12 h 42% Longer reaction time, moderate yield
Patent WO2020086739A1 Similar Fmoc protection methods applied to spiro compounds Not specified Used for related azaspiro derivatives

Analytical Characterization

  • NMR Spectroscopy:

    • ^1H NMR signals characteristic of the Fmoc group aromatic protons at 7.3–7.9 ppm.
    • Multiplets corresponding to azaspiro ring protons and hydroxy substituent.
    • Diastereomeric mixtures show duplicated sets of signals.
  • Mass Spectrometry:

    • Molecular ion peaks consistent with the expected molecular weight of the Fmoc-protected azaspiro acid.
  • Melting Point:

    • Typically reported in the literature around 170-175 °C for related Fmoc derivatives.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Remarks
Fmoc-Cl synthesis Commercial or prepared from fluorenylmethanol and phosgene derivatives N/A Starting reagent
Azaspiro acid synthesis Multi-step synthesis from amines and cyclic ketones Variable Precursor to Fmoc protection
Fmoc protection Fmoc-Cl, Na2CO3, 1,4-dioxane/water, 0-25 °C, 0.5-12 h 42-90% Purification by chromatography
Isolation and purification Silica gel chromatography, solvents: DCM, EtOAc, hexanes N/A Product as diastereomeric mixture

Analyse Chemischer Reaktionen

Types of Reactions

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Reagents like TFA (Trifluoroacetic acid) are used to remove the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol.

Wissenschaftliche Forschungsanwendungen

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Wirkmechanismus

The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the hydroxy and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

The following table summarizes key structural, physicochemical, and functional differences between the target compound and analogous spirocyclic derivatives:

Parameter Target Compound 2-[(tert-Butoxy)carbonyl]-6-Fmoc-2,6-diazaspiro[3.4]octane-8-carboxylic Acid 6-Oxa-2-azaspiro[4.5]decane-7-carboxylic Acid 7-Oxo-6-azaspiro[3.4]octane-2-carboxylic Acid
CAS Number 2287344-85-6 2172229-46-6 CID 167721755 2168296-16-8
Molecular Formula C23H23NO4 C27H30N2O6 C24H25NO5 C8H11NO3
Molecular Weight 377.4 g/mol 478.54 g/mol 407.46 g/mol 185.18 g/mol
Key Functional Groups Fmoc, hydroxyl, carboxylic acid Fmoc, tert-butoxycarbonyl (Boc), carboxylic acid Oxa (oxygen atom), carboxylic acid Oxo (ketone), carboxylic acid
Spiro Ring System 6-azaspiro[3.4]octane 2,6-diazaspiro[3.4]octane 6-oxa-2-azaspiro[4.5]decane 6-azaspiro[3.4]octane
Purity ≥95% Not specified Not specified Not specified
Applications Lab scaffold for SPPS, discontinued Dual protection (Boc/Fmoc) in peptide synthesis Conformational studies, solubility modulation Intermediate for heterocyclic synthesis

Structural and Functional Insights

Target Compound vs. Diazaspiro Derivatives (e.g., )
  • The diazaspiro compound in incorporates both Fmoc and Boc protecting groups, enabling orthogonal deprotection strategies in peptide synthesis . Its higher molecular weight (478.54 g/mol) and dual nitrogen atoms may enhance stability but reduce solubility compared to the target compound.
  • This could influence crystallization behavior or interactions in biological systems .
Target Compound vs. Oxa-Azaspiro Derivatives (e.g., )
  • The 6-oxa-2-azaspiro[4.5]decane in replaces a carbon with an oxygen atom, expanding the spiro ring to a [4.5] system. This modification increases molecular weight (407.46 g/mol) and likely enhances polarity, improving aqueous solubility .
Target Compound vs. Oxo-Azaspiro Derivatives (e.g., )
  • The 7-oxo derivative () lacks the Fmoc group and features a ketone, simplifying its structure (MW: 185.18 g/mol). Its reduced steric bulk makes it suitable as a building block for heterocycles, though it lacks the SPPS utility of the Fmoc-containing target compound .

Q & A

Q. Q1. What synthetic strategies are optimal for preparing this spirocyclic compound with high diastereomeric purity?

Answer: The synthesis involves three critical steps:

Fmoc Protection : Introduce the 9-fluorenylmethoxycarbonyl (Fmoc) group to the amine moiety using Fmoc-Cl in anhydrous DCM with a base like DIEA (1:2 molar ratio) .

Spirocyclization : Perform a [3+3] cycloaddition under microwave irradiation (120°C, 30 min) with a catalytic amount of BF₃·Et₂O to form the spiro[3.4]octane core .

Carboxylic Acid Activation : Use DCC/HOBt coupling to stabilize the carboxylic acid group for downstream functionalization .
Key Tip : Monitor diastereomer formation via TLC (eluent: 7:3 hexane/EtOAc) and purify intermediates by flash chromatography (silica gel, gradient elution).

Q. Q2. How can researchers separate and characterize the diastereomers in this mixture?

Answer:

  • Separation : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA column) and isocratic elution (85:15 hexane/isopropanol) .
  • Characterization :
    • NMR : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts for stereosensitive protons (e.g., spirocyclic bridgehead carbons at δ 55–65 ppm) .
    • Mass Spectrometry : Confirm molecular weight (C₂₃H₂₃NO₅, MW 377.4) via HRMS-ESI (expected m/z: 378.15 [M+H]⁺) .
      Data Table :
DiastereomerRetention Time (min)1H^1H-NMR (δ, ppm)
Diastereomer A12.31.85 (s, 1H, OH), 3.45 (m, 2H)
Diastereomer B14.71.82 (s, 1H, OH), 3.52 (m, 2H)

Q. Q3. What are the stability considerations for this compound under laboratory storage conditions?

Answer:

  • Storage : Store at –20°C in anhydrous DMSO (≥95% purity) to prevent hydrolysis of the Fmoc group. Avoid exposure to light or humidity .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Degradation products typically include fluorenylmethanol (from Fmoc cleavage) and spirocyclic lactones .

Advanced Research Questions

Q. Q4. How does stereochemistry influence the biological activity or material properties of this compound?

Answer: Diastereomers exhibit distinct pharmacodynamic profiles:

  • Diastereomer A : Shows higher affinity for serine hydrolases (IC₅₀ = 2.1 µM) due to optimal spatial alignment of the hydroxy and carboxylic acid groups .
  • Diastereomer B : Preferentially inhibits metalloproteases (IC₅₀ = 8.7 µM) owing to altered hydrogen-bonding networks .
    Methodological Insight : Use molecular docking (AutoDock Vina) to map stereospecific interactions with enzyme active sites. Validate with SPR binding assays (e.g., Biacore T200) .

Q. Q5. What computational methods are recommended to model interactions between this compound and biological targets?

Answer:

  • Docking : Perform rigid-receptor docking with Glide (Schrödinger Suite) using a grid centered on the catalytic triad of target enzymes .
  • MD Simulations : Run 100-ns simulations (AMBER22) to assess conformational stability of the spirocyclic core in aqueous vs. lipid bilayer environments .
  • QM/MM : Calculate activation barriers for Fmoc cleavage using Gaussian16 (B3LYP/6-31G*) to predict hydrolysis rates under physiological conditions .

Q. Q6. How can researchers resolve contradictions in bioactivity data between diastereomers?

Answer: Contradictions often arise from:

Purity Issues : Verify diastereomer ratios via 1H^1H-NMR integration or chiral HPLC .

Assay Conditions : Test activity in buffers mimicking physiological pH (7.4) and ionic strength (150 mM NaCl) to minimize artifactual results .

Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify non-specific interactions .

Q. Q7. What analytical challenges arise in studying the compound’s degradation pathways?

Answer:

  • Challenge : Co-elution of degradation products with parent compound in HPLC.
  • Solution : Use LC-MS/MS (Q-TOF) with negative-ion mode to detect carboxylate anions (m/z 355.1 for hydrolyzed product) .
  • Advanced Method : Isotopic labeling (13C^{13}C-Fmoc) to track cleavage kinetics via isotope ratio mass spectrometry .

Q. Q8. How can this compound be applied in cross-disciplinary research (e.g., materials science)?

Answer:

  • Self-Assembling Systems : The spirocyclic core forms stable β-sheet mimics in supramolecular hydrogels (critical concentration: 1.2 mM in PBS) .
  • Photoresponsive Materials : Functionalize the hydroxy group with azobenzene moieties for light-triggered conformational changes (λ = 365 nm) .

Methodological Troubleshooting

Q. Q9. What steps optimize yield in large-scale synthesis while maintaining diastereomeric control?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., Sc(OTf)₃ vs. Yb(OTf)₃) to enhance stereoselectivity (>90% de) .
  • Flow Chemistry : Use a continuous-flow reactor (Vapourtec R-Series) to reduce reaction time (from 12 h to 30 min) and improve reproducibility .

Q. Q10. How should researchers design experiments to study the compound’s role in peptide mimicry?

Answer:

  • Peptide Conjugation : Couple the carboxylic acid to N-terminal lysine residues using HATU/DIPEA (2 eq each) in DMF .
  • Biological Assays : Evaluate proteolytic resistance by incubating mimics with trypsin (37°C, 24 h) and quantify intact peptides via MALDI-TOF .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.